1,3-Dimethyl-1,4,5,6,7,7a-hexahydro-inden-2-one
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Overview
Description
1,3-Dimethyl-1,4,5,6,7,7a-hexahydro-inden-2-one is an organic compound with the molecular formula C11H16O. It is a bicyclic ketone that belongs to the class of compounds known as indanones. This compound is characterized by its unique structure, which includes a hexahydroindenone core with two methyl groups attached at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,4,5,6,7,7a-hexahydro-inden-2-one can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of 1,3-dimethyl-2-indanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,4,5,6,7,7a-hexahydro-inden-2-one undergoes various chemical reactions, including:
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted indanones.
Scientific Research Applications
1,3-Dimethyl-1,4,5,6,7,7a-hexahydro-inden-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,4,5,6,7,7a-hexahydro-inden-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: This compound has a similar hexahydroindenone core but with different substituents.
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Another similar compound with variations in the substituents.
(E)-3-((4S,7R,7aR)-3,7-Dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylacrylaldehyde: A related compound with an additional acrylaldehyde group.
Uniqueness
1,3-Dimethyl-1,4,5,6,7,7a-hexahydro-inden-2-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,3-dimethyl-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C11H16O/c1-7-9-5-3-4-6-10(9)8(2)11(7)12/h7,9H,3-6H2,1-2H3 |
InChI Key |
GFAVYZDBJWVZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2=C(C1=O)C |
Origin of Product |
United States |
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